7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O3 . It is also known by other names, including 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid and 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines and exhibits interesting properties that make it relevant for further study.
Molecular Structure Analysis
The molecular structure of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid group at position 6. The compound’s 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
Synthesis and Structural Studies
Angiotensin II Receptor Antagonists : This compound is a key intermediate in the synthesis of angiotensin II receptor antagonists. Modifications in the structure, such as removal of the carboxylic acid and changes in the heteroaromatic system, have been shown to produce potent in vitro antagonists (Shiota et al., 1999).
Chemical Reactions and Mechanisms : Its derivatives undergo various chemical reactions, including intramolecular cyclization and N-methylation, demonstrating diverse chemical behavior and potential in synthetic chemistry (Chimichi et al., 1996).
Regioselective Synthesis : It plays a role in the regioselective synthesis of related compounds, such as 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids, indicating its versatility in organic synthesis (Chebanov et al., 2012).
Tautomeric Structure Studies : Studies on its tautomeric structures in solutions, like those of dihydropyrazolo[1,5-a]pyrimidin-7-ones, contribute to the understanding of its chemical properties and potential pharmaceutical applications (Kurasawa et al., 1990).
Pharmaceutical and Biological Research
Antihypertensive Activity : Derivatives of this compound have been evaluated for their potential as antihypertensive agents, showing promising results in in vitro and in vivo models (Kiyama et al., 1995).
Anticancer Activity : Some novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to this compound, have shown significant antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6/h1-3,9H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKSVAVVBZSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582948 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
197367-75-2 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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